molecular formula C6H10N8O5 B6331432 3-Amino-1,2,4-triazole-5-carboxylicacid hemihydrate;  98% CAS No. 206658-93-7

3-Amino-1,2,4-triazole-5-carboxylicacid hemihydrate; 98%

Cat. No. B6331432
CAS RN: 206658-93-7
M. Wt: 274.20 g/mol
InChI Key: QCGSLRDLAVUDCS-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate (AmTAZAc) is a chemical compound used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs by a promiscuous hypoxanthine phosphoribosyltransferase .


Synthesis Analysis

AmTAZAc has been used in the synthesis of new three-dimensional metal-organic frameworks . It is also used in the synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles .


Chemical Reactions Analysis

AmTAZAc is used in the synthesis of new three-dimensional metal-organic frameworks . It is also a building block used in the synthesis of purine nucleotide analogs .


Physical And Chemical Properties Analysis

AmTAZAc is a white to almost white powder or crystal . The empirical formula is C3H4N4O2 · xH2O and the molecular weight is 128.09 (anhydrous basis) .

Scientific Research Applications

3ATC hemihydrate has been used in various scientific research applications, such as in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers.

Advantages and Limitations for Lab Experiments

The use of 3ATC hemihydrate in laboratory experiments has a number of advantages. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its low solubility in water and its tendency to form insoluble complexes with certain compounds.

Future Directions

There are a number of potential future directions for 3ATC hemihydrate. It could be used in the synthesis of new organic compounds, in the preparation of catalysts for organic reactions, and in the synthesis of polymers. Additionally, it could be used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. Finally, it could be used in the development of new drugs and in the development of new diagnostic tools.

Synthesis Methods

The synthesis of 3ATC hemihydrate involves the reaction of 1,2,4-triazole-5-carboxylic acid (TCA) with ammonia in an aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white crystalline solid. The reaction can be carried out at room temperature, and the product can be purified by recrystallization.

Safety and Hazards

AmTAZAc is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The role of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate in biochemical reactions is primarily as a building block in the synthesis of purine nucleotide analogs . It interacts with enzymes such as hypoxanthine phosphoribosyltransferase, which is involved in the purine salvage pathway . The nature of these interactions involves the compound serving as a substrate for the enzyme, leading to the production of purine nucleotide analogs .

Cellular Effects

Given its role in the synthesis of purine nucleotide analogs, it can be inferred that it may influence cell function by altering the levels of these nucleotides within the cell . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate involves its role as a substrate for the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway . By serving as a substrate for this enzyme, 3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate can influence the production of purine nucleotide analogs .

Metabolic Pathways

3-Amino-1,2,4-triazole-5-carboxylic acid hemihydrate is involved in the purine salvage pathway through its interaction with the enzyme hypoxanthine phosphoribosyltransferase . This enzyme catalyzes the conversion of hypoxanthine and phosphoribosyl pyrophosphate to inosine monophosphate, a key step in the purine salvage pathway .

properties

IUPAC Name

3-amino-1H-1,2,4-triazole-5-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H4N4O2.H2O/c2*4-3-5-1(2(8)9)6-7-3;/h2*(H,8,9)(H3,4,5,6,7);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGSLRDLAVUDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)C(=O)O.C1(=NC(=NN1)N)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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